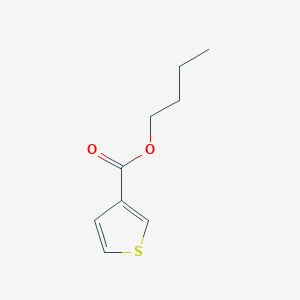
Methyl-4-hydroxypiperidin-4-carboxylat
Übersicht
Beschreibung
Methyl 4-hydroxypiperidine-4-carboxylate is a useful research compound. Its molecular formula is C7H13NO3 and its molecular weight is 159.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-hydroxypiperidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-hydroxypiperidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmakologie: Antitumoraktivität
“Methyl-4-hydroxypiperidin-4-carboxylat” wurde bei der Entwicklung und Synthese von Pyrimidinderivaten mit Antitumoraktivität eingesetzt . Diese Verbindungen haben vielversprechende antiproliferative Aktivitäten gegen verschiedene menschliche Tumorzelllinien gezeigt, wie z.B. MGC-803, PC-3, A549 und H1975. Insbesondere die Verbindung 17i zeigte eine signifikante antiproliferative Aktivität und induzierte Apoptose dosisabhängig, was ihr Potenzial als Leitstruktur für weitere Studien in der Krebstherapie unterstreicht .
Medizinische Chemie: Wirkstoffdesign
In der medizinischen Chemie ist “this compound” ein Schlüsselzwischenprodukt bei der Entwicklung neuer Medikamente . Seine Einarbeitung in Pyrimidinringe hat zur Entstehung neuartiger Verbindungen mit verbesserten pharmakologischen Profilen geführt. Dieser Ansatz war maßgeblich an der Entwicklung von Medikamenten mit hoher Spezifität und geringer Toxizität beteiligt, um den Bedarf an zielgerichteten Krebstherapien zu decken .
Organische Synthese: Reaktant für die C-2-Arylierung
Diese Verbindung dient als Reaktant für die C-2-Arylierung von Piperidinen durch gerichtete, übergangsmetallkatalysierte sp3 C-H-Aktivierung . Dieser Prozess ist entscheidend für die Synthese komplexer organischer Moleküle und findet Anwendung bei der Herstellung von Antituberkulosemitteln, Aminopyrazininhibitoren und Proteinkinase-D-Inhibitoren .
Biochemie: Studien zur biologischen Aktivität
“this compound” wird hinsichtlich seiner biologischen Aktivitäten untersucht, einschließlich seiner Rolle als Baustein in biochemischen Stoffwechselwegen . Seine Derivate werden auf ihr potenzielles antibakterielles, anticancerogenes und andere vorteilhafte biologische Eigenschaften untersucht.
Sicherheit und Handhabung: Laborchemikalien
“this compound” ist auch in Bezug auf Sicherheit und Handhabung in Laboreinstellungen von Bedeutung. Es wird mit detaillierten Sicherheitsdatenblättern geliefert, die die korrekten Lagerungs-, Handhabungs- und Entsorgungsverfahren beschreiben, um eine sichere Verwendung in Forschungs- und Entwicklungsumgebungen zu gewährleisten .
Wirkmechanismus
Target of Action
It’s worth noting that compounds containing a piperidine nucleus have been found to exhibit a variety of biological activities .
Mode of Action
It’s known that the piperidine nucleus plays a crucial role in the field of drug discovery
Biochemical Pathways
Piperidine derivatives have been found to have significant roles in various biochemical pathways .
Pharmacokinetics
The compound has a Log Po/w (iLOGP) of 0.0, indicating a balanced hydrophilicity and lipophilicity, which can influence its absorption and distribution in the body .
Result of Action
Compounds containing a piperidine nucleus have been associated with a variety of biological activities .
Eigenschaften
IUPAC Name |
methyl 4-hydroxypiperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-11-6(9)7(10)2-4-8-5-3-7/h8,10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJIZTKWUYPYNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCNCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20610706 | |
| Record name | Methyl 4-hydroxypiperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20610706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
767265-77-0 | |
| Record name | Methyl 4-hydroxypiperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20610706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
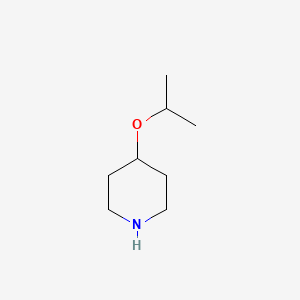


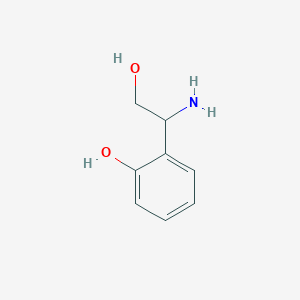


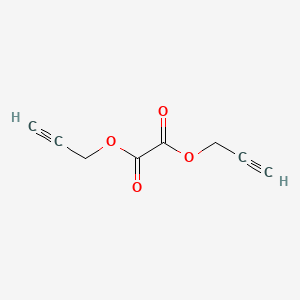

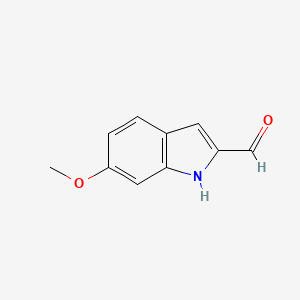
![Pyridine, 2-[1,1'-biphenyl]-3-yl-](/img/structure/B1603513.png)

